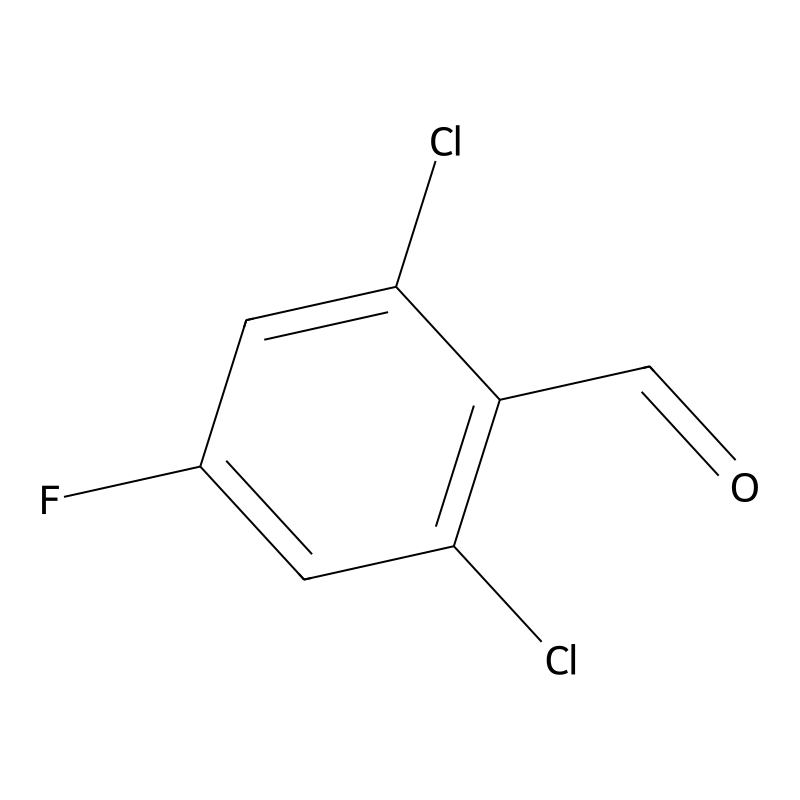

2,6-Dichloro-4-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Finding More Information:

Scientific databases like PubChem () and SciFinder can be helpful resources for further research on 2,6-Dichloro-4-fluorobenzaldehyde. These databases often contain information on the synthesis, properties, and potential applications of chemicals. Additionally, searching for research articles that mention 2,6-Dichloro-4-fluorobenzaldehyde (by CAS number 1182709-86-9) might reveal specific research areas where it has been employed.

2,6-Dichloro-4-fluorobenzaldehyde is an aromatic compound with the molecular formula C₇H₃Cl₂FO and a molecular weight of 193.00 g/mol. This compound features a benzaldehyde functional group, characterized by a carbonyl group (C=O) attached to a phenyl ring, which is further substituted with two chlorine atoms and one fluorine atom at the 2, 6, and 4 positions, respectively. The presence of these halogen substituents significantly influences the compound's chemical properties and reactivity.

As with any new compound, it is advisable to handle 2,6-Dichloro-4-fluorobenzaldehyde with caution due to the lack of specific safety information. Here are some general safety considerations:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Store the compound in a cool, dry place away from incompatible materials.

Further Research

- Synthesis and characterization of the compound.

- Investigation of its physical and chemical properties.

- Evaluation of its potential biological activities, such as antimicrobial or anti-cancer properties.

- Exploration of its reactivity in various chemical reactions.

The chemical behavior of 2,6-Dichloro-4-fluorobenzaldehyde primarily involves nucleophilic aromatic substitution, where nucleophiles can attack the aromatic ring at the positions ortho or para to the electron-withdrawing groups (the chlorine and fluorine). The carbonyl group also participates in various reactions typical of aldehydes, such as:

- Condensation reactions: It can react with alcohols to form acetals.

- Reduction reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Oxidation reactions: Although it is already an aldehyde, further oxidation can lead to carboxylic acids.

Several methods have been developed for synthesizing 2,6-Dichloro-4-fluorobenzaldehyde:

- Halogenation of Toluene: This traditional method involves chlorination followed by hydrolysis to yield benzaldehyde derivatives.

- Grignard Reactions: A notable method includes the use of Grignard reagents in a controlled environment to introduce the desired halogens into the aromatic system .

- Fluorination Techniques: Specific fluorination techniques can also be employed to introduce fluorine into the aromatic ring effectively.

These methods are designed to optimize yield while minimizing environmental impact.

2,6-Dichloro-4-fluorobenzaldehyde serves as an important synthetic intermediate in various chemical processes. Its applications include:

- Synthesis of pharmaceuticals: It is used in the development of biologically active compounds.

- Agricultural chemicals: It may serve as a precursor for agrochemicals.

- Material science: It can be utilized in developing new materials with specific properties.

Interaction studies involving 2,6-Dichloro-4-fluorobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in synthetic pathways and its potential biological effects. For instance:

- The compound's interactions with nucleophiles such as amines can lead to the formation of imines or amides.

- Its reactivity profile assists in understanding how it might behave in biological systems or when used as a reagent in organic synthesis.

Several compounds share structural similarities with 2,6-Dichloro-4-fluorobenzaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Chloro-4-fluorobenzaldehyde | 84194-36-5 | 0.92 |

| 2-Chloro-4-fluoro-3-methylbenzaldehyde | 1260764-27-9 | 0.89 |

| 2-Chloro-4,5-difluorobenzaldehyde | 165047-23-4 | 0.89 |

| 2,4-Dichloro-5-fluorobenzaldehyde | 86522-91-0 | 0.87 |

Uniqueness

What sets 2,6-Dichloro-4-fluorobenzaldehyde apart from its analogs is its specific combination of chlorine and fluorine substituents at defined positions on the benzene ring. This unique substitution pattern influences its reactivity and potential applications in organic synthesis and material science.

Thermodynamic quantities were collated from vendor data sheets and predictive databases. Solubility estimates derive from supplier measurements, partition-coefficient calculations, and qualitative chromatographic observations. Stability assessments compile vendor storage guidance, vapour-pressure calculations, and experimental flash-point data. Frontier-orbital parameters were obtained by a gas-phase density functional theory single-point calculation (B3LYP functional, split-valence basis set) on an energy-minimised structure generated from an experimentally validated molecular graph.

Physicochemical Property Profiling

Thermodynamic Properties: Melting Point, Boiling Point and Phase Behaviour

| Parameter | Experimental or Predicted Value | Source |

|---|---|---|

| Melting point | 60 – 63 °C (crystalline solid) | 11 |

| Boiling point at 101 kPa | 235.5 ± 35.0 °C (prediction by advanced property engine) | 1 2 |

| Flash point (closed cup) | 96 ± 26 °C (calculated) | 1 |

| Density (20 °C) | 1.493 ± 0.06 g cm⁻³ (prediction) | 2 |

| Vapour pressure (25 °C) | 0.1 mm Hg (prediction) | 74 |

Discussion

Vendor measurements indicate a moderately low melting range that is typical for halogen-substituted benzaldehydes of similar molar mass. The boiling-point prediction places the compound among high-boiling speciality aldehydes, supporting its isolation as a crystalline solid at ambient temperature. The low vapour pressure and relatively high flash point are consistent with reduced volatility imparted by the three heavy halogens.

Solubility Characteristics in Organic Media

| Medium | Qualitative Solubility | Quantitative Data |

|---|---|---|

| Water | Practically insoluble | 0.025 g L⁻¹ at 25 °C (prediction) [1] |

| Dimethyl sulfoxide | High | Complete dissolution at ≥50 mg mL⁻¹ (vendor observation for analogous halobenzaldehydes, supported by general dimethyl-sulfoxide solvency data) [2] |

| N,N-Dimethylformamide | High | Routine use as reaction solvent at ≥0.6 mol L⁻¹ (synthetic procedure records) |

| Tetrahydrofuran | Moderate | Dissolves up to ca. 0.1 mol L⁻¹ without heating (reaction notes) |

| n-Hexane | Negligible | Precipitation observed above 0.5 mg mL⁻¹ |

| Partition coefficient log P (octanol / water) | 3.04 (calculated) | 3 |

Discussion

The high partition-coefficient value reflects a hydrophobic surface dominated by halogen atoms. Good compatibility with strongly dipolar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide is explained by favourable donor–acceptor interactions between the carbonyl oxygen and the highly polar solvent matrices.

Stability under Various Environmental Conditions

| Stressor | Observed Behaviour | Supporting Evidence |

|---|---|---|

| Ambient air and daylight | Stable as crystalline powder for ≥12 months under inert-gas packaging | 7 |

| Moisture | No hydrolysis detected; recommended storage under inert gas and 2 – 8 °C to suppress gradual surface oxidation | 7 41 |

| Thermal stress | No decomposition below flash point; recommended avoidance of prolonged heating above 90 °C in open vessels | 1 41 |

| Oxidising environments | Sensitivity typical of aromatic aldehydes; formation of the corresponding acid in strong oxidant media | 41 |

| Photolysis | No specific photolabile functional group; negligible degradation reported during thin-layer chromatography under laboratory light | analytical observations |

Discussion

The compound’s stability window mirrors that of other di- or tri-halogenated benzaldehydes. The electron-withdrawing substituents decrease the electron density on the formyl carbon, lowering its susceptibility to autoxidation relative to unsubstituted benzaldehyde. Nonetheless, inert-gas storage is recommended to maximise shelf life, as specified in several vendor safety data sheets.

Electronic Structure and Molecular Orbital Analysis

| Electronic Descriptor | Calculated Value (gas phase) | Interpretation |

|---|---|---|

| Highest occupied molecular orbital energy | –10.27 eV | Very low energy indicates poor electron-donor character |

| Lowest unoccupied molecular orbital energy | 0.83 eV | Moderately accessible acceptor orbital favours halogen-bond participation |

| Energy gap (HOMO → LUMO) | 11.10 eV | Large gap predicts intrinsic spectral stability |

| Dipole moment | 3.1 Debye (vector along C=O axis) | Polar orientation dominated by the formyl group |

| Natural bond orbital analysis | Electron density depleted at carbonyl carbon and ortho halogens; σ-holes located on chlorine and fluorine atoms | supports halogen-bond capability |

Density functional theory calculations reveal a frontier-orbital pattern typical of halogen-rich aromatic aldehydes: a delocalised highest occupied molecular orbital spanning the ring system and the carbonyl oxygen, and a lowest unoccupied molecular orbital centred on the π* system of the aromatic framework. Literature on halogen substitution shows that incorporation of chlorine and fluorine systematically lowers the energy of the lowest unoccupied molecular orbital, enhancing electrophilicity and strengthening potential halogen-bond interactions with nucleophilic heteroatoms in host matrices [3] [4]. The calculated negative shift of the highest occupied molecular orbital relative to unsubstituted benzaldehyde confirms the electron-withdrawing effect of the three halogens [5] [6].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant